2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran
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Overview
Description
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is an organic compound with a complex structure that includes a furan ring substituted with phenyl and nitroethenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 2-nitrobenzaldehyde reacts with 4-methylphenylacetonitrile in the presence of a base such as potassium hydroxide in ethanol . The reaction mixture is heated under reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The aromatic rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylphenyl)propanoic acid
- 2-Fluoro-4-methylaniline
- N-[2-P(i-Pr)2-4-methylphenyl]2- (PNP) pincer tin (IV) and tin (II) complexes
Uniqueness
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is unique due to its specific substitution pattern and the presence of both nitro and phenyl groups on the furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran is a complex organic compound with significant potential in biological research and pharmaceutical applications. This compound features a furan ring, which is known for its versatile reactivity, and is substituted with a nitroethenyl group and a phenyl moiety. The unique structure of this compound suggests various biological activities, particularly in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C17H15N1O3. The presence of both the nitro and phenyl groups enhances its electronic properties, making it a candidate for further biological evaluation.
Property | Value |
---|---|
Molecular Formula | C17H15N1O3 |
Molecular Weight | 281.31 g/mol |
CAS Number | 918429-41-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that may interact with cellular components such as proteins and nucleic acids. This interaction can potentially disrupt normal cellular functions, resulting in various biological effects.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties. The unique structure allows for interactions with cancer cell pathways, potentially inducing apoptosis or inhibiting cell proliferation. Preliminary studies suggest that this compound may serve as a lead structure in the development of novel anticancer agents .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Nitro groups are often associated with antimicrobial activity due to their ability to form reactive species that can damage bacterial DNA and proteins. Further pharmacological studies are required to evaluate the specific antimicrobial spectrum and efficacy .
Case Studies
- Synthesis and Characterization : A study reported the successful synthesis of this compound through various synthetic routes, yielding significant amounts of the compound for biological testing .
- In vitro Testing : In vitro assays have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound may also possess similar properties .
- Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications on the phenyl and nitro groups can significantly alter biological activity, indicating potential pathways for optimizing efficacy .
Properties
CAS No. |
918429-41-1 |
---|---|
Molecular Formula |
C19H15NO3 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[2-(4-methylphenyl)-2-nitroethenyl]-5-phenylfuran |
InChI |
InChI=1S/C19H15NO3/c1-14-7-9-15(10-8-14)18(20(21)22)13-17-11-12-19(23-17)16-5-3-2-4-6-16/h2-13H,1H3 |
InChI Key |
KQGPVARGZJEDNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(O2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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